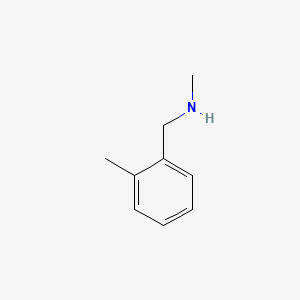

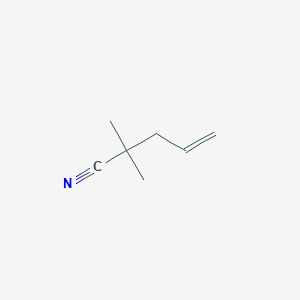

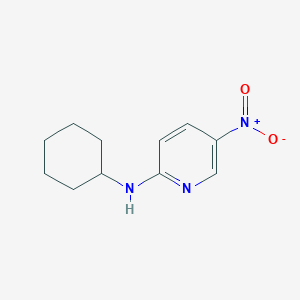

![molecular formula C15H18N2O9 B1347629 [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate CAS No. 29031-50-3](/img/structure/B1347629.png)

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate

Overview

Description

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate (abbreviated as 3,4-DAPO) is a small organic compound that has been the subject of recent scientific research. It has been studied for its potential applications in medicine, biochemistry, and laboratory experiments.

Scientific Research Applications

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential applications in medicine, biochemistry, and laboratory experiments. In medicine, it has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. In biochemistry, [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. In laboratory experiments, [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been used as a substrate for enzyme assays and as a fluorescent probe for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in lipid metabolism. This inhibition is thought to be due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing the enzymes from catalyzing their reactions.

Biochemical and Physiological Effects

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. In addition, [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate has been studied for its potential to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase.

Advantages and Limitations for Lab Experiments

The advantages of using [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is stable and can be stored for extended periods of time. The main limitation of using [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate in laboratory experiments is its lack of specificity. The compound is not highly selective and can bind to multiple enzymes, which can lead to unwanted side effects.

Future Directions

The future directions for [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate research include further studies on its potential applications in medicine, biochemistry, and laboratory experiments. Additionally, further research is needed to understand the compound’s mechanism of action and to develop methods for increasing its specificity. Furthermore, there is a need for research on the long-term effects of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate on cells and organisms. Finally, further studies are needed to explore the potential of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate as a therapeutic agent.

Synthesis Methods

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate can be synthesized through a multi-step process. The first step involves the reaction of 5-amino-2,4-dioxopyrimidine with 2-acetoxy-3,4-diacetoxy-5-methyl-2-buten-1-ol. This reaction results in the formation of a diacetate intermediate, which is then reacted with acetic anhydride. This reaction produces a pyrazole intermediate, which is then reacted with methyl acetate to form [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate.

properties

IUPAC Name |

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-11(21)4-5-16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMXDJGOHBXBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C(=O)C=CNC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951635 | |

| Record name | 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate | |

CAS RN |

29031-50-3 | |

| Record name | NSC127513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)